

Technical Guide: C₁₀H₁₄FNS Building Blocks in Drug Discovery

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Compound of Interest

Compound Name: *3-[(2-Fluorobenzyl)thio]-1-propanamine*

CAS No.: *1123169-59-4*

Cat. No.: *B1517446*

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Chemical Identity & Structural Analysis[1]

The molecular formula C₁₀H₁₄FNS represents a specific class of functionalized intermediates used to introduce fluorine and sulfur motifs into drug candidates. These elements are critical for modulating metabolic stability, lipophilicity (

), and binding affinity.

Molecular Weight & Formula Breakdown

Precise mass calculation is essential for high-resolution mass spectrometry (HRMS) validation during synthesis.

Element	Count	Atomic Mass (Da)	Total Mass (Da)	Contribution %
Carbon (C)	10	12.011	120.11	~60.3%
Hydrogen (H)	14	1.008	14.11	~7.1%
Fluorine (F)	1	18.998	18.99	~9.5%
Nitrogen (N)	1	14.007	14.01	~7.0%
Sulfur (S)	1	32.060	32.06	~16.1%
Total MW	-	-	199.29 g/mol	100%

- Exact Mass (Monoisotopic): 199.0831 Da
- Degree of Unsaturation: 4 (Consistent with one aromatic ring + saturated substituents).

Key Isomeric Scaffolds

Two primary scaffold types exist for this formula, serving distinct roles in Structure-Activity Relationship (SAR) studies:

- Core Scaffold (Aromatic): 4-(tert-butylsulfanyl)-3-fluoroaniline.^[1]
 - Utility: Used to build the central core of a drug. The aniline amine serves as a handle for amide coupling, while the tert-butyl thioether provides bulk and lipophilicity. The fluorine atom ortho to the sulfur modulates electronic properties and metabolic susceptibility.
- Linker Scaffold (Aliphatic): 3-[(2-fluorobenzyl)thio]propan-1-amine.
 - Utility: Acts as a flexible linker. The propyl chain connects the pharmacophore to a fluorinated benzyl "tail," often used to occupy hydrophobic pockets in enzymes (e.g., kinases or proteases).

Synthesis & Reactivity: The Aromatic Pathway

The synthesis of the aromatic isomer, 4-(tert-butylsulfanyl)-3-fluoroaniline, is a critical workflow. It requires controlling regioselectivity during the nucleophilic aromatic substitution (

) step.

Reaction Mechanism & Logic

The synthesis exploits the electronic difference between the two fluorine atoms in 3,4-difluoronitrobenzene.

- **Regioselectivity:** The nitro group () is a strong electron-withdrawing group (EWG). It activates the para position (C4) significantly more than the meta position (C3) toward nucleophilic attack.
- **Nucleophile:** tert-Butyl thiol (-BuSH) acts as the sulfur nucleophile.
- **Reduction:** The nitro group is reduced to an amine. Note: Standard catalytic hydrogenation () is often avoided because sulfur can poison Palladium catalysts. Iron-mediated reduction is the preferred, robust method.

Experimental Protocol

Step 1:

Displacement

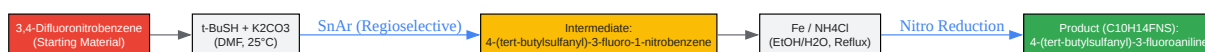
- **Reagents:** 3,4-Difluoronitrobenzene (1.0 eq), tert-butyl thiol (1.1 eq), Potassium Carbonate (, 2.0 eq).
- **Solvent:** DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex intermediate).
- **Procedure:**
 - Dissolve 3,4-difluoronitrobenzene in DMF (0.5 M concentration).
 - Add followed by dropwise addition of tert-butyl thiol at 0°C to prevent bis-substitution.

- Warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS for the intermediate 4-(tert-butylsulfonyl)-3-fluoro-1-nitrobenzene.
- Workup: Dilute with water, extract with EtOAc. The product is usually a yellow solid.

Step 2: Nitro Reduction (Fe/NH₄Cl Method)

- Reagents: Nitro intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).
- Solvent: EtOH:Water (4:1 ratio).
- Procedure:
 - Suspend the nitro compound in EtOH/Water. Add and Iron powder.
 - Heat to reflux (approx. 80°C) for 2 hours.
 - Validation: The yellow color of the nitro compound fades to the colorless/brownish hue of the aniline.
 - Purification: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Pathway Visualization



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Caption: Regioselective synthesis of the aromatic C₁₀H₁₄FNS building block via SnAr and Iron reduction.

Applications in Medicinal Chemistry

Fluorine Effect (Bioisosterism)

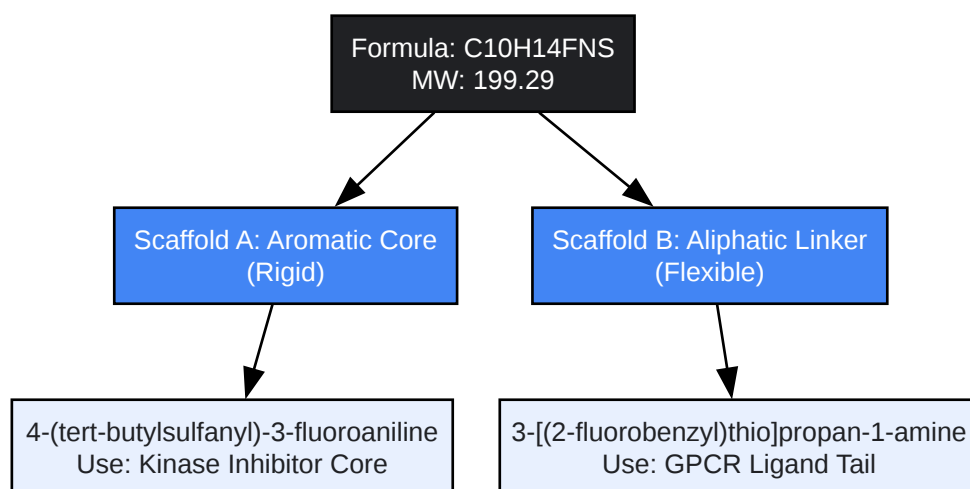
The fluorine atom at the C3 position serves two functions:

- **Metabolic Blocking:** It prevents oxidative metabolism (hydroxylation) at the ortho-position of the aniline ring, extending the half-life () of the drug.
- **pKa Modulation:** Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the of the aniline nitrogen, making it less basic and potentially improving membrane permeability.

Sulfur Functionality

- **Oxidation Potential:** The thioether () can be selectively oxidized to a sulfoxide () or sulfone () at later stages of drug development. This allows chemists to "tune" the polarity and hydrogen-bonding capability of the molecule without changing the carbon skeleton.
- **Lipophilicity:** The tert-butyl group is bulky and hydrophobic, significantly increasing , which drives potency in hydrophobic binding pockets.

Structural Diversity Diagram



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Caption: Classification of C10H14FNS isomers into rigid aromatic cores and flexible aliphatic linkers.

Handling & Stability

- **Storage:** Thioethers are susceptible to auto-oxidation to sulfoxides upon prolonged exposure to air. Store under an inert atmosphere (Argon/Nitrogen) at -20°C.
- **Toxicity:** Fluorinated anilines can be toxic and potential skin sensitizers. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
- **Solubility:** These compounds are lipophilic. Dissolve in DMSO or Methanol for stock solutions; they generally have poor solubility in water/PBS.

References

- PubChem. (2025).[2] Compound Summary: 4-(tert-butylsulfanyl)-3-fluoroaniline.[1] National Library of Medicine. [\[Link\]](#)
- Smith, D. A., & Di, L. (2021). Fluorine in Medicinal Chemistry: A Review of Anti-Metabolic Strategies. Journal of Medicinal Chemistry. [\[Link\]](#)
- Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. [\[Link\]](#)

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Sources

- [1. Building Blocks | CymitQuimica \[cymitquimica.com\]](#)
- [2. alpha-Cyanocinnamate | C₁₀H₇NO₂ | CID 643159 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: C₁₀H₁₄FNS Building Blocks in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1517446/docs#technical-guide-c-h-fns-building-blocks-in-drug-discovery\]](https://www.benchchem.com/product/b1517446/docs#technical-guide-c-h-fns-building-blocks-in-drug-discovery)

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